5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl-
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Overview
Description
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is a heterocyclic organic compound containing sulfur and nitrogen atoms in its structure. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- typically involves the cyclization of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative . Another method involves the use of iodine as a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- often employs a one-pot synthesis approach to streamline the process and improve yield. This method uses commercially available starting materials and avoids the need for multiple purification steps, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 2-Ethyl-4-methylthiazole-5-carboxylic acid.
Reduction: 2-Ethyl-4-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This can result in antimicrobial, anti-inflammatory, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-hydroxyethyl)thiazole
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-methylthiazole-5-carboxylic acid
Uniqueness
5-Thiazolecarboxaldehyde, 2-ethyl-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3 |
InChI Key |
NHEVNDJWJORHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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